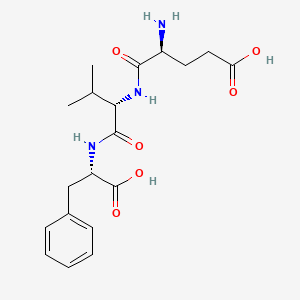

Glutamyl-valyl-phenylalanine

Beschreibung

Peptide Bond Connectivity

- N-terminal residue : L-glutamic acid forms the first peptide bond via its α-carboxyl group with the α-amino group of L-valine.

- Middle residue : L-valine’s α-carboxyl group links to the α-amino group of L-phenylalanine.

- C-terminal residue : L-phenylalanine terminates the chain with a free α-carboxyl group.

Functional Group Analysis

- Glutamic acid : Contributes a side-chain carboxyl group (-CH₂CH₂COOH), introducing acidity and potential hydrogen-bonding capacity.

- Valine : Features an isopropyl side chain (-CH(CH₃)₂), contributing hydrophobicity and steric bulk.

- Phenylalanine : Includes a benzyl side chain (-CH₂C₆H₅), enabling π-π stacking interactions.

The SMILES notation, CC(C)C@@HNC(=O)C@HN , confirms the sequence and connectivity.

Stereochemical Configuration Analysis

The compound exhibits three chiral centers, each corresponding to the α-carbon of its constituent amino acids. All residues adopt the L-configuration (S stereochemistry), consistent with naturally occurring amino acids:

- Glutamic acid (C4) : Configured as (4S), ensuring the carboxyl group occupies the correct spatial position.

- Valine (C2) : The (2S) configuration orients the isopropyl group away from the peptide backbone.

- Phenylalanine (C1) : The (1S) configuration positions the benzyl side chain perpendicular to the planar peptide bond.

The InChI string (InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1 ) encodes this stereochemistry, with the “t13-,14-,16-” descriptors specifying the S configuration at each center.

Comparative Structural Homology with Related Oligopeptides

The tripeptide shares structural motifs with other bioactive oligopeptides, as illustrated in Table 1:

Key observations :

- Sequence length : Shorter chains (e.g., tripeptides) exhibit reduced conformational flexibility compared to pentapeptides like Phe-Leu-Glu-Glu-Val.

- Functional groups : The presence of multiple glutamic acid residues (as in Phe-Leu-Glu-Glu-Val) enhances solubility in aqueous media, whereas hydrophobic residues (Val, Phe) promote membrane interactions.

- Stereochemical conservation : All compared peptides retain the L-configuration, underscoring the biological relevance of this stereochemistry.

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGOGEGGQLNZGH-DZKIICNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953473 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31461-61-7 | |

| Record name | Glutamyl-valyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves two main biosynthetic pathways. The first pathway consists of two steps: in the first step, gamma-glutamyl-valine is produced from glutamate and valine by the glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by the gamma-glutamyltransferase. In the next step, gamma-glutamyl-valine is combined with glycine by the glutathione synthetase.

The second pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valyl-glycine. This reaction is carried out mainly by the Dug2p-Dug3p complex.

Industrial Production Methods: Industrial production of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid typically involves enzymatic synthesis using gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to the corresponding amino acid, forming the desired tripeptide .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including transpeptidation and hydrolysis. The transpeptidation reaction is catalyzed by gamma-glutamyl transpeptidase, where the gamma-glutamyl group is transferred from glutathione to the corresponding amino acid.

Common Reagents and Conditions: Common reagents used in the synthesis of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid include glutathione, valine, and phenylalanine. The reactions are typically carried out under physiological conditions, with the presence of gamma-glutamyl transpeptidase as the catalyst.

Major Products: The major product formed from these reactions is the tripeptide (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid. This compound can be further hydrolyzed to release the individual amino acids: glutamic acid, valine, and phenylalanine.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

- Protein Synthesis and Modification :

- Enzyme Substrate :

- Cell Signaling :

Therapeutic Applications

-

Cancer Therapy :

- Research indicates that (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid could be utilized in developing novel anticancer agents. Its ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for further exploration in oncology .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems could provide insights into new therapeutic strategies for conditions like Alzheimer's disease .

- Antioxidant Activity :

Research Case Studies

Wirkmechanismus

The mechanism of action of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid involves its interaction with gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to the corresponding amino acid, forming the tripeptide. The molecular targets and pathways involved in this process include the gamma-glutamyltransferase and glutathione synthetase pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The compound belongs to a class of chiral amino acid derivatives. Below is a comparative analysis of its structural relatives:

Key Structural and Functional Differences

- Substituent Variability: The phenyl group in the target compound (vs. The imidazole group in ’s compound introduces aromaticity and hydrogen-bonding capacity, which may influence receptor binding . The sulfanyl group in the metabolite () confers redox activity, absent in the target compound .

Molecular Weight and Bioavailability :

Hazard Profiles :

- The indole-containing compound (CAS 38101-59-6) has warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) , whereas hazards for other compounds are unspecified.

Biologische Aktivität

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid, also known as a phenylalanine derivative, possesses a complex structure that suggests multiple potential biological activities. This article explores its biological activity, including antioxidant properties, anticoagulant activity, and neuroprotective effects. Additionally, it examines relevant case studies and research findings.

Structural Overview

The compound features several functional groups, including amino, carboxylic acid, and ketone groups, which are pivotal for its biological interactions. The stereochemistry of the compound is indicated by the (S) configurations, implying that its three-dimensional orientation may significantly influence its biological activities.

Chemical Structure

The molecular formula of (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid is , with a molecular weight of 364.44 g/mol.

Antioxidant Properties

Compounds with similar structures often exhibit the ability to scavenge free radicals, thus protecting cells from oxidative stress. This antioxidant activity is crucial in preventing cellular damage associated with various diseases.

Anticoagulant Activity

The structural features of this compound may influence its interactions with coagulation factors, potentially modulating blood clotting processes. Preliminary studies suggest that it could serve as a therapeutic agent in managing conditions related to thrombosis.

Neuroprotective Effects

Given the integral role of amino acids in neurotransmission, (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid may have implications in neuropharmacology. Its potential neuroprotective effects warrant further investigation, particularly concerning neurodegenerative diseases.

Case Study: Antioxidant Activity

A study examining the antioxidant properties of similar compounds demonstrated significant free radical scavenging activity. The results indicated that compounds structurally related to (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid could protect neuronal cells from oxidative stress-induced apoptosis .

Case Study: Anticoagulant Effects

Research focusing on the anticoagulant potential of phenylalanine derivatives revealed that certain modifications could enhance their efficacy in inhibiting platelet aggregation. The findings suggest that (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid might be developed into a novel anticoagulant agent .

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and stereochemical integrity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) and solution-phase fragment coupling are common approaches. Critical parameters include:

- Temperature : Maintaining 0–4°C during coupling to minimize racemization .

- Coupling Agents : Use of HATU or DIC/Oxyma for efficient amide bond formation .

- Protection Strategies : Boc/Fmoc groups for amino acid residues to prevent side reactions .

Evidence from analogous compounds suggests that iterative purification after each synthetic step improves overall yield (≥60%) .

Q. How is the compound characterized for purity and stereochemical configuration?

- Methodological Answer : Advanced analytical techniques include:

- HPLC : Retention time (rt) of 6.79 min (93.1% purity) using a C18 column with 0.1% TFA in water/acetonitrile gradients .

- HRMS : Observed [M + Na]+ at m/z 627.24160 (calculated 627.24254), confirming molecular identity .

- Chiral Chromatography : Chiralpak IC or AD-H columns to resolve stereoisomers, validated against synthetic standards .

| Analytical Method | Key Data | Reference |

|---|---|---|

| HRMS | m/z 627.24160 [M + Na]+ | |

| HPLC | rt 6.79 min (93.1% purity) |

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at –20°C in lyophilized form under argon. For solution-phase use, prepare fresh in DMSO (≤10 mM) to prevent hydrolysis of the oxopentanoic acid moiety .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing racemization at chiral centers?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce epimerization .

- Additive Screening : Use auxiliaries like HOAt or DMAP to enhance coupling efficiency .

- Real-Time Monitoring : Employ LC-MS after each step to detect racemization early .

Q. How should discrepancies in reported HRMS or HPLC data across studies be resolved?

- Methodological Answer :

- Cross-Validation : Compare data with internal standards (e.g., USP reference materials) .

- Calibration Checks : Use high-purity calibrants (e.g., sodium trifluoroacetate for HRMS) .

- Inter-Lab Reproducibility : Collaborate with multiple labs to confirm retention times and mass spectra .

Q. What strategies effectively resolve stereochemical inconsistencies in synthetic batches?

- Methodological Answer :

- Chiral Derivatization : Use Marfey’s reagent or Mosher’s acid to differentiate enantiomers via NMR .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., PtCl4) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with high-resolution protein structures (e.g., aspartic proteases from ) .

- MD Simulations : GROMACS or AMBER for assessing binding stability under physiological conditions .

Q. What formulation strategies improve solubility for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance aqueous solubility .

- Lipid Nanoparticles : Encapsulate using DSPC/cholesterol formulations (≥85% encapsulation efficiency) .

Contradiction Analysis

Q. How to address conflicting reports on optimal coupling agents for amide bond formation?

- Methodological Answer :

- Contextual Evaluation : HATU may outperform DIC/Oxyma in sterically hindered environments but increases cost .

- Benchmarking : Perform parallel reactions with both agents and compare yields via LC-MS .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation : Incubate at 25°C, 40°C, and 60°C in buffers (pH 2–9) for 0–72 hours .

- Analytical Endpoints : Quantify degradation products via HPLC-UV at 210 nm and HRMS for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.